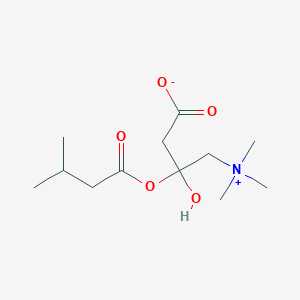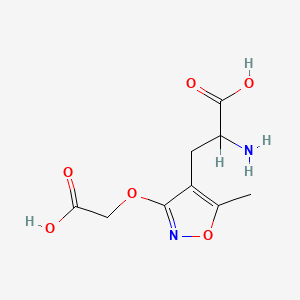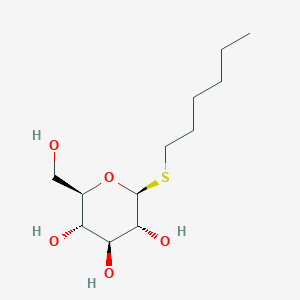
Hexyl beta-D-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl beta-D-thioglucopyranoside is a nonionic detergent used in membrane biochemistry due to its unique properties, which include high stability, cost-effectiveness, and superior solubilizing power for membrane proteins without inactivating them. It can be synthesized from glucose in several steps, showing potential usefulness in biological systems because of its electroneutrality, high solubility in water, and high critical micelle concentration. Its synthesis involves stereoselective methods, such as the Helferich method, and its surface and thermal properties have been extensively studied, including its ability to form thermotropic liquid crystals and its effects on surface tension and emulsification (Saito & Tsuchiya, 1984).
Synthesis Analysis
The synthesis of this compound and its analogs involves multiple steps starting from glucose, with overall yields around 80%. The critical micelle concentrations of its variants, such as n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside, have been determined, highlighting their potential as effective nonionic detergents for biological applications (Saito & Tsuchiya, 1985).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic and crystallographic techniques. The analysis reveals significant insights into the conformations and stereochemistry of these molecules, which are crucial for their functionality and interaction with biological membranes (Carter, Ruble, & Jeffrey, 1982).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those involving its thioglucopyranoside moiety, which is essential for its surfactant properties. These reactions are vital for modifying the compound to enhance its properties for specific applications, such as improving solubility or altering surface activity (Wu et al., 2019).
Physical Properties Analysis
The physical properties of this compound, including its ability to reduce surface tension and form thermotropic liquid crystals, have been studied. These properties are influenced by the alkyl chain length and contribute to its effectiveness as a detergent and its potential for forming liquid crystalline phases, which could have implications for its use in various biochemistry applications (Wu et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as its stability, reactivity, and interactions with proteins and lipids, make it an ideal candidate for use in membrane biochemistry. Its nonionic nature and resistance to inactivation by proteins underscore its utility in the solubilization and study of membrane proteins without affecting their activity (Saito & Tsuchiya, 1984).
Applications De Recherche Scientifique
Nonionic Detergents in Biological Systems
Hexyl beta-D-thioglucopyranoside, as part of a series of alkyl-β-D-thioglucopyranosides, has been synthesized for use as a nonionic detergent in biological applications. These compounds, derived from glucose, show properties such as electroneutrality, high solubility in water, and high critical micelle concentration, making them potentially useful for applications in biological systems (Saito & Tsuchiya, 1985).
Application in Membrane Biochemistry
n-Octyl beta-D-thioglucopyranoside, a closely related compound, demonstrates properties beneficial for membrane biochemistry. Its solubilizing power for Escherichia coli membrane proteins is notable, and it does not inactivate proteins after solubilization. This detergent also shows stability and cost-effectiveness compared to similar detergents, which is advantageous for practical applications in membrane biochemistry (Saito & Tsuchiya, 1984).
Enhancing Two-Dimensional Crystallization of Membrane Proteins
The detergent n-octyl beta-D-thioglucopyranoside has been used in two-dimensional crystallization trials of membrane proteins. It has shown efficacy in increasing the size of reconstituted membrane structures and in crystallizing proteins into large, coherent two-dimensional arrays, making it promising for structural analysis by electron crystallography and atomic force microscopy (Chami et al., 2001).
Antineoplastic Properties
Studies on ether-linked thioglycolipids, including beta-D-glucopyranosides and beta-D-thioglucopyranosides, have shown potential antineoplastic properties. These compounds, particularly an alpha-D-thioglucopyranoside, demonstrated selectivity in their action on target cells, indicating a promising class of antineoplastic agents (Guivisdalsky et al., 1990).
Substrate Recognition in Plant Membranes
Research involving protoplasts from developing soybean cotyledons used phenyl-alpha-D-thioglucopyranoside, a derivative, to study substrate recognition by a sucrose transporting protein in plant membranes. These studies indicated the involvement of certain glucosyl hydroxyls in substrate recognition by the carrier protein (Hitz et al., 1986).
Mécanisme D'action
Target of Action
Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .
Analyse Biochimique
Biochemical Properties
Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNYTMEOCLMPS-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



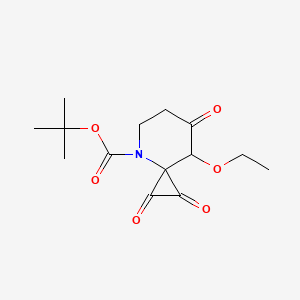
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

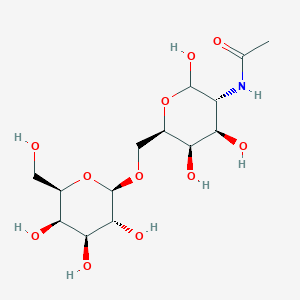
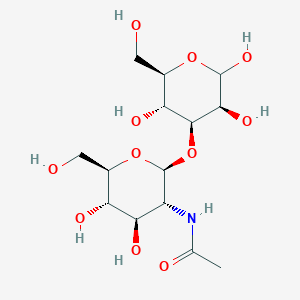
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

